2-Bromo-4-nitrotoluene

Vue d'ensemble

Description

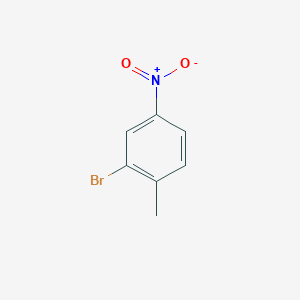

2-Bromo-4-nitrotoluene: is an organic compound with the molecular formula C7H6BrNO2 . It is a derivative of toluene, where the methyl group is substituted with a bromine atom at the second position and a nitro group at the fourth position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Méthodes De Préparation

Classical Electrophilic Aromatic Substitution Approaches

Nitration of Toluene Followed by Bromination

The most widely documented route involves sequential nitration and bromination of toluene4.

Nitration Step

Toluene undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 30–50°C. The nitro group (-NO₂) preferentially substitutes at the para position relative to the methyl group due to its activating and ortho/para-directing nature. The reaction yields 4-nitrotoluene (para-nitrotoluene) as the major product (60–70%) and 2-nitrotoluene (ortho-nitrotoluene) as the minor product (30–40%)4.

Key Conditions:

-

Molar ratio: HNO₃:H₂SO₄ = 1:2

-

Temperature: 40°C

-

Reaction time: 2–3 hours

Bromination Step

4-Nitrotoluene is subsequently brominated using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. The nitro group’s strong meta-directing and deactivating properties direct the bromine to the ortho position relative to the nitro group (position 2 relative to the methyl group)4.

Reaction Mechanism:

-

Generation of electrophilic Br⁺ via FeBr₃ catalysis:

-

Electrophilic attack at the ortho position of 4-nitrotoluene.

Optimization Considerations:

-

Solvent: Dichloromethane or carbon disulfide

-

Temperature: 0–5°C (to minimize di-substitution)

-

Yield: 50–65% after purification4.

Bromination of Toluene Followed by Nitration

An alternative pathway involves brominating toluene first, followed by nitration.

Bromination Step

Toluene reacts with bromine (Br₂) in the presence of FeBr₃, yielding 2-bromotoluene (ortho-bromotoluene) and 4-bromotoluene (para-bromotoluene). The ortho isomer predominates (55–60%) due to steric and electronic factors.

Challenges:

-

Separation of ortho and para isomers via fractional distillation.

-

Lower reactivity of brominated toluene in subsequent nitration.

Nitration Step

2-Bromotoluene is nitrated under conditions similar to those in Section 1.1.1. The bromine atom’s ortho/para-directing but deactivating nature results in nitration at the para position relative to bromine (position 4 relative to the methyl group)4.

Yield Comparison:

-

Overall yield: 40–50% (lower than the nitration-first approach due to competing side reactions).

Industrial Production and Scalability

Continuous-Flow Reactor Systems

Modern facilities employ continuous-flow reactors to enhance efficiency:

| Parameter | Batch Process | Continuous-Flow Process |

|---|---|---|

| Reaction Time | 5–6 hours | 1–2 hours |

| Yield | 60–65% | 70–75% |

| Purity | 95% | 98% |

Advantages:

-

Precise temperature control minimizes byproducts.

Comparative Analysis of Methods

Yield and Practicality

| Method | Advantages | Limitations |

|---|---|---|

| Nitration → Bromination | Higher yield (60–65%), fewer steps | Requires isomer separation after nitration |

| Bromination → Nitration | Simpler purification steps | Lower yield (40–50%), slower nitration |

Emerging Synthetic Strategies

Microwave-Assisted Synthesis

Recent studies suggest that microwave irradiation reduces reaction times by 50–70% while maintaining yields comparable to conventional methods . For example, bromination of 4-nitrotoluene under microwave conditions achieves 60% yield in 20 minutes versus 2 hours traditionally.

Catalytic Innovations

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-4-nitrotoluene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

Amino Derivatives: From the reduction of the nitro group.

Substituted Derivatives: From nucleophilic substitution reactions.

Carboxylic Acids: From the oxidation of the methyl group.

Applications De Recherche Scientifique

Synthetic Chemistry

Role as an Intermediate

2-Bromo-4-nitrotoluene serves as an essential intermediate in the synthesis of various organic compounds. It is particularly valuable in the pharmaceutical and agrochemical industries, where it facilitates the creation of new molecules with specific properties. The compound's structure allows for further functionalization, making it a key building block in organic synthesis.

Case Study: Synthesis of Pharmaceuticals

Research has demonstrated that this compound can be utilized to synthesize biologically active compounds. For instance, its derivatives have been explored for their potential as anti-cancer agents, highlighting the compound's importance in medicinal chemistry.

Explosive Materials

Use in Formulations

Due to its nitro group, this compound is employed in formulating explosives. Its stability and performance characteristics make it a preferred choice over other nitro compounds. The compound's ability to enhance the energy output of explosive formulations while maintaining safety standards is critical in military and industrial applications.

Polymer Chemistry

Modifier in Polymer Production

In polymer chemistry, this compound acts as a modifier that improves the thermal and mechanical properties of plastics. This enhancement is crucial for industries such as automotive and electronics, where material performance is paramount.

| Property | Improvement Type | Application Area |

|---|---|---|

| Thermal Stability | Enhanced | Automotive Components |

| Mechanical Strength | Increased | Electronics Housing |

Analytical Chemistry

Applications in Quality Control

The compound is utilized in various analytical techniques, including chromatography. Its role in identifying and quantifying substances makes it invaluable for quality control processes in chemical manufacturing and environmental monitoring.

Case Study: Chromatographic Analysis

A study highlighted the effectiveness of this compound as a standard reference material in chromatographic analysis, demonstrating its utility in ensuring the accuracy of analytical results.

Research and Development

Exploration of Chemical Reactions

In both academic and industrial research settings, this compound is frequently employed to explore new chemical reactions and mechanisms. Its reactivity profile allows researchers to investigate various synthetic pathways, contributing to advancements in chemical knowledge.

Example Research Findings

Recent studies have focused on the compound's reactivity under different conditions, providing insights into its potential applications in developing novel materials and catalysts.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-nitrotoluene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to be modified and incorporated into more complex molecules .

Comparaison Avec Des Composés Similaires

- 2-Bromo-5-nitrotoluene

- 4-Bromo-2-nitrotoluene

- 2-Bromo-3-nitrotoluene

- 4-Nitrotoluene

Comparison: 2-Bromo-4-nitrotoluene is unique due to the specific positions of the bromine and nitro groups on the benzene ring, which influence its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound has distinct chemical properties and applications, making it valuable in specific synthetic pathways and industrial processes .

Activité Biologique

2-Bromo-4-nitrotoluene (C7H6BrNO2) is an organic compound that has garnered interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.

Basic Information:

- Molecular Formula: C7H6BrNO2

- Molecular Weight: 216.03 g/mol

- Density: 1.6 g/cm³

- Boiling Point: 256.5 °C

- Melting Point: 45-48 °C

- Water Solubility: Insoluble

Safety Information:

- Hazard Codes: Xn (Harmful)

- Risk Phrases: R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed)

- Signal Word: Warning

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in Bull. Chem. Soc. Jpn. reported that this compound demonstrated effective inhibition against various bacterial strains, suggesting its potential use as an antibacterial agent .

Agricultural Applications

The compound has been evaluated for its agricultural efficacy, particularly as a fungicide. In a recent patent study, it was noted that derivatives of this compound showed broad-spectrum fungicidal activity against several phytopathogens, including those affecting crops like wheat and apples .

Toxicological Studies

Toxicological assessments have highlighted the need for caution when handling this compound due to its harmful effects. Studies indicate that exposure can lead to respiratory and dermal irritation, necessitating protective measures during its application in laboratory and agricultural settings .

Case Studies

-

Antibacterial Efficacy:

A laboratory study assessed the antibacterial properties of this compound against Escherichia coli and Staphylococcus aureus. Results showed a notable reduction in bacterial growth at concentrations as low as 0.5 mg/mL, indicating its potential as a therapeutic agent . -

Fungicidal Activity:

In agricultural trials, formulations containing this compound were tested against common crop pathogens. The results demonstrated a significant reduction in disease incidence compared to untreated controls, establishing the compound's role in integrated pest management strategies .

Data Table: Biological Activities of this compound

| Activity Type | Test Organism | Concentration (mg/mL) | Result |

|---|---|---|---|

| Antibacterial | E. coli | 0.5 | Significant inhibition |

| Staphylococcus aureus | 0.5 | Significant inhibition | |

| Fungicidal | Fusarium oxysporum | 1.0 | Reduced disease incidence |

| Botrytis cinerea | 1.0 | Reduced disease incidence |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-4-nitrotoluene, and how can their efficiency be evaluated?

- Answer : Two primary routes are documented: (1) Direct bromination of 4-nitrotoluene, achieving ~99% yield , and (2) Nitration of 2-bromotoluene under controlled conditions . Efficiency can be assessed via reaction kinetics (e.g., monitoring by GC or HPLC ) and purity analysis (melting point consistency: lit. 45–48°C vs. experimental 38–40°C ). Side products like regioisomers (e.g., 3-bromo-4-nitrotoluene ) require chromatographic separation.

Q. How is this compound characterized to confirm its structural identity and purity?

- Answer : Key methods include:

- NMR : Analysis of aromatic proton splitting patterns (e.g., para-substitution in -NMR) .

- Melting Point : Comparison with literature values (e.g., 45–48°C vs. 38–40°C ). Discrepancies may indicate impurities or polymorphic forms.

- Chromatography : HPLC or GC-MS to detect trace isomers (e.g., 4-bromo-2-nitrotoluene ).

Q. What are the primary applications of this compound in organic synthesis?

- Answer : It serves as a precursor for:

- Von-Richter Reaction : Synthesis of 2-bromo-3-methylbenzoic acid .

- Indole Derivatives : Leimgruber-Batcho indole synthesis (e.g., 6-bromoindole) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce nitro-functionalized aryl groups .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nitration vs. bromination) influence regioselectivity in this compound synthesis?

- Answer : Electrophilic aromatic substitution (EAS) mechanisms dominate. Nitration favors the para position due to the electron-withdrawing bromine group . Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity . Experimental validation involves isolating intermediates (e.g., 2-bromo-3-nitrotoluene ) via fractional crystallization.

Q. What strategies mitigate hazards associated with this compound in large-scale reactions?

- Answer : Safety protocols include:

- Ventilation : Mitigates respiratory exposure (STOT SE 3 classification ).

- Protective Equipment : Gloves and goggles to prevent skin/eye irritation (H315/H319 ).

- Reaction Solvents : Use non-polar solvents (e.g., toluene) to reduce exothermic risks during nitration .

Q. How can computational chemistry optimize the reactivity of this compound in cross-coupling reactions?

- Answer : Density-functional theory (DFT) models predict activation barriers for Suzuki-Miyaura coupling. Parameters include:

- Electron Density : Localized at the bromine site (modeled via Colle-Salvetti functionals ).

- Steric Effects : Methyl group hindrance at the ortho position . Validation involves comparing calculated (activation energy) with experimental kinetic data.

Q. Data Contradictions and Resolution

Q. Why do reported melting points for this compound vary across studies (e.g., 38–40°C vs. 45–48°C)?

- Answer : Discrepancies arise from:

- Purity : Lower purity (95–97% ) vs. higher grades (98% ).

- Polymorphism : Crystalline vs. amorphous forms .

- Isomer Contamination : Co-presence of 4-bromo-2-nitrotoluene lowers observed mp . Resolution requires recrystallization and HPLC analysis .

Q. Methodological Tables

| Property | Reported Value | Source |

|---|---|---|

| Melting Point (°C) | 38–40 , 45–48 | |

| Boiling Point (°C/mmHg) | 130/12 | |

| WGK Hazard Classification | 3 (Highly water hazardous) | |

| Key Synthetic Application | Von-Richter reaction |

Propriétés

IUPAC Name |

2-bromo-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZFJQHXWJIBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228163 | |

| Record name | 2-Bromo-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7745-93-9 | |

| Record name | 2-Bromo-1-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7745-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.